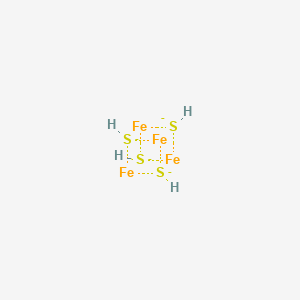
1-Hydroxy-3-propan-2-ylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-N-hydroxysuccinimide is an organic compound that belongs to the class of N-hydroxysuccinimide derivatives These compounds are known for their utility in various biochemical applications, particularly in the formation of active esters used in peptide synthesis and bioconjugation techniques
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-N-hydroxysuccinimide typically involves the reaction of succinic anhydride with isopropylamine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 3-isopropyl-N-hydroxysuccinimide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-N-hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted succinimide compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-isopropyl-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide involves its ability to form stable active esters with carboxylic acids. These active esters can then react with amines to form amides, which are essential in peptide synthesis and bioconjugation. The molecular targets include carboxyl and amine groups on proteins and other biomolecules, facilitating their modification and labeling.
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide: A widely used reagent in peptide synthesis and bioconjugation.
N-hydroxysulfosuccinimide: A water-soluble analog of N-hydroxysuccinimide, often used in aqueous reactions.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis and catalysis.
Uniqueness
3-isopropyl-N-hydroxysuccinimide is unique due to the presence of the isopropyl group, which can influence its reactivity and solubility. This structural variation can lead to different reaction pathways and applications compared to its analogs.
Properties
CAS No. |
121757-21-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
InChI Key |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
Canonical SMILES |
CC(C)C1CC(=O)N(C1=O)O |
Synonyms |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
